molecular formula C10H11N5O B12581098 3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide CAS No. 612511-91-8

3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide

Cat. No.: B12581098
CAS No.: 612511-91-8
M. Wt: 217.23 g/mol
InChI Key: QBTMJFHYFJHAAS-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide is a chemical compound that belongs to the cinnoline family. Cinnoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide typically involves the reaction of 3-cinnolinecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amino and hydrazide groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex cinnoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cinnolinecarboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Hydrazide derivatives: Compounds containing the hydrazide functional group often display similar reactivity and applications.

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide is unique due to the presence of both the cinnoline and hydrazide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

612511-91-8

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

4-amino-6-methylcinnoline-3-carbohydrazide

InChI

InChI=1S/C10H11N5O/c1-5-2-3-7-6(4-5)8(11)9(15-14-7)10(16)13-12/h2-4H,12H2,1H3,(H2,11,14)(H,13,16)

InChI Key

QBTMJFHYFJHAAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NC(=C2N)C(=O)NN

Origin of Product

United States

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